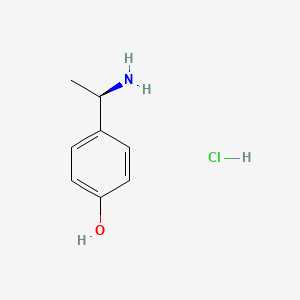
(R)-4-(1-Aminoethyl)phenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-4-(1-Aminoethyl)phenol hydrochloride” is a chemical compound with the molecular formula C8H12ClNO . It is used in research and has a molecular weight of 173.64 .
Synthesis Analysis
The synthesis of α-chiral primary amines, such as “®-4-(1-Aminoethyl)phenol hydrochloride”, is a topic of significant interest in the field of chemistry . These compounds are valuable building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds . Direct catalytic asymmetric synthesis is one of the methods used for the synthesis of α-chiral primary amines . Another method involves the use of engineered transaminase polypeptides, which have the ability to convert certain substrates to (S)-3- (1-aminoethyl)-phenol in enantiomeric excess and high percentage conversion .Molecular Structure Analysis
The molecular structure of “®-4-(1-Aminoethyl)phenol hydrochloride” is represented by the formula C8H12ClNO . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
“®-4-(1-Aminoethyl)phenol hydrochloride” is a solid compound with a molecular weight of 173.64 . It should be stored in an inert atmosphere at room temperature .科学的研究の応用
Chlorogenic Acid (CGA) and Phenolic Compounds
Phenolic acids, including Chlorogenic Acid (CGA), exhibit a wide range of biological and pharmacological effects due to their antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertensive properties, and their role as free radicals scavengers and central nervous system stimulators. CGA has been shown to modulate lipid metabolism and glucose in metabolic disorders, suggesting its potential in treating diseases such as hepatic steatosis, cardiovascular disease, diabetes, and obesity (M. Naveed et al., 2018).
Aryl Hydrocarbon Receptor (AhR) Activation
Indole and tryptophan metabolism leading to AhR activation is another area of interest. AhR is recognized for its role in xenobiotic metabolism and has expanded functions in immune regulation, organogenesis, and cell cycle regulation. The identification of specific tryptophan metabolites as AhR ligands underscores the physiological functions of this receptor (T. Hubbard et al., 2015).
Antihypertensive Agents
The chemoenzymatic synthesis of (2R,2′S)-β-hydroxyhomometoprolol, a potent antihypertensive agent, highlights the potential of phenolic derivatives in therapeutic applications. This synthesis emphasizes the efficient preparation of the oxirane precursor for antihypertensive drugs (I. Regla et al., 2008).
Tyrosine-derived Polymers
Polymers derived from the amino acid L-tyrosine, such as polycarbonates, polyarylates, and copolymers with poly(ethylene glycol), have been reviewed for their applications in medical devices, drug delivery, and tissue engineering. These materials' biodegradability and compatibility with biological tissues make them valuable for various biomedical applications (S. Bourke & J. Kohn, 2003).
4-Nitrophenol Degradation
The study of a gene cluster from Rhodococcus opacus SAO101 involved in 4-nitrophenol degradation demonstrates the role of phenolic compounds in environmental bioremediation. This research contributes to understanding how bacteria degrade toxic environmental pollutants, which is crucial for developing strategies to mitigate environmental pollution (W. Kitagawa et al., 2004).
将来の方向性
The future directions of research involving “®-4-(1-Aminoethyl)phenol hydrochloride” could involve its use in the synthesis of active pharmaceutical ingredients (APIs) from renewable materials such as lignin . This approach could combine a low environmental footprint with high-quality and economical manufacture of pharmaceuticals .
特性
IUPAC Name |
4-[(1R)-1-aminoethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6,10H,9H2,1H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDFWZASJWHBCZ-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(1-Aminoethyl)phenol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-[(4-Chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropan-2-one](/img/structure/B2969055.png)
![N-[5-[[2-(3-Ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2969056.png)
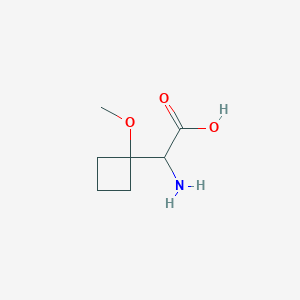
![4-tert-butyl-N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B2969058.png)
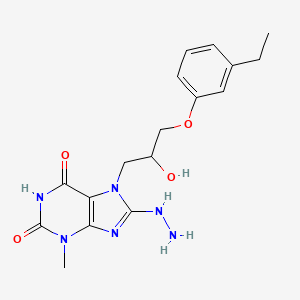
![2-[(2,2-Difluorocyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2969060.png)
![5-(Dimethylamino)-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2969064.png)
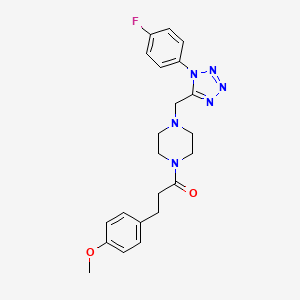
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate](/img/structure/B2969066.png)
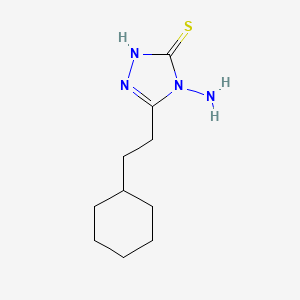
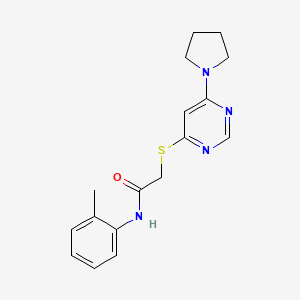
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2969069.png)
![2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2969070.png)